Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry
Safety and Hazards
Future Directions
Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-A]pyridine core aiming to improve the ecological impact of the classical schemes .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with a variety of biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect pathways related to these conditions.
Result of Action
Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an α-bromocarbonyl compound under neutral or weakly basic conditions at elevated temperatures . This reaction forms the imidazo[1,2-A]pyridine core, which can then be functionalized further.
Industrial Production Methods
Industrial production methods often employ solid support catalysts such as Al2O3 and TiCl4 to facilitate the condensation reaction . These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and antituberculosis activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives:
Zolpidem: Used as a sedative and hypnotic agent.
Zolimidine: Used for the treatment of peptic ulcers.
Rifaximin: Used for the treatment of hepatic encephalopathy.
These compounds share the imidazo[1,2-A]pyridine core but differ in their functional groups and specific applications. This compound is unique due to its specific chloro and ethyl substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGLDGWMWXYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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